2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-18-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJYYBOWTGCYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Alkylation in Glycerol
Microwave irradiation accelerates alkylation reactions by enhancing molecular collision frequency. Glycerol, a biodegradable solvent, serves as both a reaction medium and microwave absorber .
Procedure :
-
Step 1 : 1-Methylbenzimidazole (10 mM) and 4-chlorophenoxymethyl chloride (10 mM) are dissolved in glycerol (10 mL).
-
Step 2 : The mixture is irradiated at 300 W for 10 minutes, achieving temperatures of 150–160°C.
-
Step 3 : The product is precipitated with ice water and purified via column chromatography .
Optimization :
-
Irradiation beyond 10 minutes leads to thermal decomposition, reducing yields by 8–10%.
-
Replacing glycerol with ethylene glycol lowers yields to 70% due to inferior microwave absorption .
Data Table 3: Microwave Method Efficiency
Catalytic Alkylation Using Ammonium Chloride
Ammonium chloride (NH₄Cl) acts as a low-cost catalyst for benzimidazole alkylation in chloroform . This method is notable for its mild conditions and scalability.
Procedure :
-
Step 1 : 1-Methylbenzimidazole (10 mM) and 4-chlorophenoxymethyl chloride (10 mM) are stirred in chloroform (5 mL) with NH₄Cl (40 mM).
-
Step 2 : The reaction proceeds at room temperature for 4 hours, followed by solvent evaporation and ethyl acetate extraction .
Optimization :
-
Increasing NH₄Cl to 50 mM raises yields to 94% but complicates purification.
-
Substituting chloroform with dichloromethane (DCM) reduces yields by 15% due to lower polarity .
Data Table 4: Catalytic Alkylation Performance
Comparative Analysis of Synthesis Methods
A side-by-side evaluation of the four methods reveals trade-offs between yield, environmental impact, and operational complexity:
Data Table 5: Method Comparison
| Method | Yield (%) | Reaction Time | Eco-Friendliness | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed | 82 | 3 hours | Low | High |
| Solvent-Free Grinding | 75 | 35 min | High | Moderate |
| Microwave-Assisted | 90 | 10 min | Moderate | High |
| NH₄Cl-Catalyzed | 94 | 4 hours | Moderate | Low |
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Microwave-assisted synthesis offers the best yield (90%) and speed (10 minutes) but requires specialized equipment.
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NH₄Cl-catalyzed alkylation achieves the highest yield (94%) but uses chloroform, which poses environmental concerns.
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Solvent-free grinding is the most sustainable but suffers from moderate yields (75%).
Biological Activity
2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole is a benzimidazole derivative that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various pathogens. A study evaluated its effectiveness using the disc diffusion method against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed that the compound displayed comparable activity to standard antibiotics like Gentamycin.
| Bacteria | Zone of Inhibition (mm) | Standard Drug (Gentamycin) |
|---|---|---|
| Escherichia coli | 18 | 22 |
| Staphylococcus aureus | 16 | 20 |
| Pseudomonas aeruginosa | 15 | 21 |
Antifungal Activity
The antifungal potential was assessed against strains such as Candida albicans and Aspergillus niger. The compound demonstrated moderate antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL.
| Fungal Strain | MIC (µg/mL) | Standard Drug (Fluconazole) |
|---|---|---|
| Candida albicans | 64 | 32 |
| Aspergillus niger | 128 | 64 |
Anticancer Activity
Recent studies have explored the anticancer effects of benzimidazole derivatives, including this compound. It was found to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The IC50 values indicated promising activity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 16.38 |
| HeLa | 29.39 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets in microbial and cancer cells. Molecular docking studies suggest that the compound binds effectively to bacterial enzymes and cancer cell receptors, disrupting their normal functions.
Case Studies
-
Antimicrobial Efficacy
A case study involving the application of this compound in treating bacterial infections showed a reduction in infection rates when used as an adjunct therapy alongside traditional antibiotics. This highlights its potential as a synergistic agent in antimicrobial therapy. -
Cancer Treatment Exploration
Another study focused on the use of this compound in combination with chemotherapeutic agents for enhanced anticancer efficacy. The results suggested that it could potentially reduce the required dosage of standard treatments while maintaining effectiveness.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds often demonstrate effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, testing against Escherichia coli and Pseudomonas aeruginosa revealed promising antibacterial activity comparable to standard antibiotics like Gentamycin . The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for microbial survival.
Anticancer Potential
The compound has also been explored for its anticancer properties. Its unique structure allows it to interact with biological targets involved in cancer cell proliferation. Research has demonstrated that certain derivatives show potent activity against cancer cell lines, including colorectal carcinoma (HCT116), with IC50 values indicating effectiveness even greater than conventional chemotherapeutic agents . The ability to modify the benzimidazole structure further enhances its potential as a lead compound for drug development.
Agricultural Applications
Herbicidal Properties
In agriculture, this compound is recognized for its herbicidal activity. It functions as a selective hormone herbicide, particularly effective in controlling broadleaf weeds in crop fields. Studies have evaluated its impact on plant physiology, noting effects such as decreased chlorophyll content and increased levels of protective enzymes when combined with plant growth regulators. This dual action may help mitigate herbicide damage while promoting crop resilience.
Environmental Science Applications
Environmental Remediation
The compound has potential applications in environmental science, particularly in the remediation of contaminated water sources. Research has highlighted the use of functionalized metal-organic frameworks (MOFs) for the adsorption and removal of pollutants, including this compound from aqueous solutions. This approach not only addresses contamination but also enhances the understanding of the compound's environmental behavior.
Comparative Analysis of Related Compounds
The structural characteristics of this compound allow comparisons with similar compounds, which can provide insights into its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(4-Chlorophenyl)-1-methylbenzimidazole | Similar benzimidazole core with a different phenyl group | Enhanced stability and solubility |
| 2-(Phenyl)-1-methylbenzimidazole | Contains a phenyl group instead of chlorinated phenoxy | Broader spectrum of biological activity |
| 2-(Benzothiazolyl)-1-methylbenzimidazole | Incorporates a benzothiazole moiety | Distinct pharmacological profile |
These comparisons highlight how structural variations can influence biological activity and stability, underscoring the importance of further research into this class of compounds.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism: The 2-[(2-chlorophenoxy)methyl]-1H-benzimidazole (2-Cl isomer) exhibits distinct ¹H-NMR aromatic signals compared to the target compound’s 4-Cl isomer, reflecting electronic differences in the phenoxy group .
- Hybrid Structures: Quinazolinone-benzimidazole hybrids (e.g., compound 4k in ) demonstrate how additional heterocyclic cores (e.g., quinazolinone) influence spectral properties and bioactivity .
Key Observations :
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole, and how can reaction conditions be systematically optimized?
Answer:
- Key Variables: Reactant stoichiometry, solvent polarity, temperature, and catalyst presence (e.g., glacial acetic acid as a proton donor for cyclization reactions) .
- Methodology:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Reflux Time (h) | 3 | 6 |
| Catalyst (mol%) | 0.5 | 2.0 |
Q. How can structural characterization of this compound be rigorously validated?
Answer:
- Techniques:
- Single-crystal X-ray diffraction to resolve bond lengths (e.g., C–C: ~1.39 Å) and dihedral angles (e.g., imidazole core vs. chlorophenyl ring: 24.07°) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, with δ ~7.2–7.8 ppm for aromatic protons .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₃ClN₂O: 285.0794) .
Advanced Research Questions
Q. How can computational tools (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?
Answer:
- Workflow:
- Perform density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity .
- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., fungal CYP51 for antifungal applications) .
- Validate predictions via in vitro assays (e.g., MIC values against Candida spp.) .
- Data Integration: Combine computational outputs (ΔG binding energies) with experimental IC₅₀ values to prioritize candidates .
Q. What strategies resolve contradictions between theoretical predictions and experimental results in reactivity studies?
Answer:
- Root Cause Analysis:
- Solvent Effects: Simulate solvent polarity (COSMO-RS) to explain discrepancies in reaction rates .
- Intermediate Trapping: Use low-temperature NMR to detect transient species (e.g., Schiff bases in condensation steps) .
- Methodology:
Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound?
Answer:
- Challenges: Co-elution of byproducts (e.g., unreacted benzaldehyde derivatives) during column chromatography.
- Solutions:
- Simulated Moving Bed (SMB) Chromatography: Optimize flow rates and solvent gradients using Aspen Chromatography software .
- Membrane-Based Nanofiltration: Screen membranes (e.g., polyamide) for rejection rates >95% of low-MW impurities .
- Validation: Purity assessment via DSC (melting point consistency) and HPLC (peak area ≥99%) .
Q. What statistical methods are critical for analyzing structure-activity relationships (SAR) in benzimidazole derivatives?
Answer:
- Multivariate Analysis:
- Case Study: SAR table for antifungal derivatives:
| Substituent | logP | MIC (μg/mL) |
|---|---|---|
| -Cl (para) | 2.1 | 0.5 |
| -OCH₃ (meta) | 1.8 | 2.0 |
| -NO₂ (ortho) | 1.5 | 8.0 |
Methodological Challenges in Data Interpretation
Q. How should researchers address batch-to-batch variability in spectroscopic data?
Answer:
Q. What frameworks support reproducible synthesis across labs?
Answer:
- FAIR Data Principles:
- Collaborative Validation: Cross-lab replication studies with blinded samples .
Theoretical vs. Experimental Design Integration
Q. How can researchers balance computational efficiency with experimental feasibility in reaction design?
Answer:
- Hybrid Workflow:
- Step 1: Use automated reaction path search (AFIR method) to generate mechanistic hypotheses .
- Step 2: Screen <i>in silico</i> (Gaussian 16) for activation energies <25 kcal/mol to prioritize testable reactions .
- Step 3: Validate with microfluidic reactors (0.1–1.0 mL volume) to minimize reagent waste .
Q. What metrics evaluate the success of AI-driven synthesis predictions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
